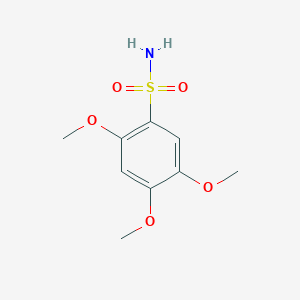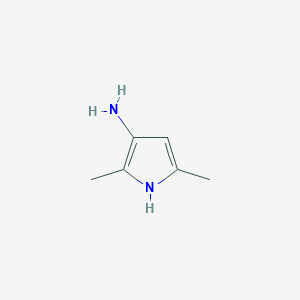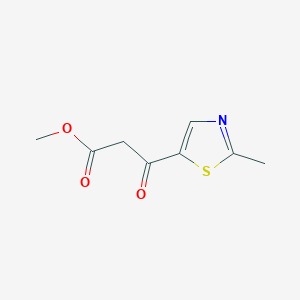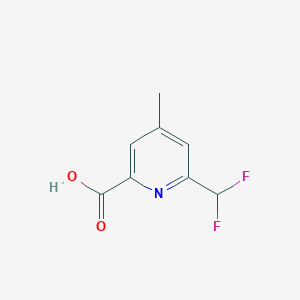
2-(Difluoromethyl)-4-methylpyridine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-4-methylpyridine-6-carboxylic acid is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of the difluoromethyl group (CF₂H) in its structure imparts unique physicochemical properties, making it a valuable compound in medicinal chemistry, agrochemicals, and material sciences .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-4-methylpyridine-6-carboxylic acid typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the direct C-H difluoromethylation of pyridines using difluoromethylating agents such as BrCF₂COOEt. This process involves a two-step reaction where N-alkylation by ethyl bromodifluoroacetate is followed by in situ hydrolysis and decarboxylation .
Industrial Production Methods: Industrial production methods for this compound often utilize continuous flow processes to enhance efficiency and yield. The use of fluoroform (CHF₃) as a difluoromethylating agent in continuous flow reactors has been reported to be highly effective .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Difluoromethyl)-4-methylpyridine-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the difluoromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like amines or thiols are commonly used.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyridines depending on the nucleophile used
Applications De Recherche Scientifique
2-(Difluoromethyl)-4-methylpyridine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the difluoromethyl group.
Medicine: Explored for its potential in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)-4-methylpyridine-6-carboxylic acid is primarily attributed to the difluoromethyl group. This group can form strong hydrogen bonds with biological targets, enhancing binding affinity and specificity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-(Trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a difluoromethyl group.
4-Methylpyridine-6-carboxylic acid: Lacks the difluoromethyl group.
Uniqueness: The presence of the difluoromethyl group in 2-(Difluoromethyl)-4-methylpyridine-6-carboxylic acid imparts unique properties such as increased lipophilicity, metabolic stability, and the ability to form strong hydrogen bonds. These characteristics make it distinct from its analogs and enhance its potential in various applications .
Propriétés
Formule moléculaire |
C8H7F2NO2 |
|---|---|
Poids moléculaire |
187.14 g/mol |
Nom IUPAC |
6-(difluoromethyl)-4-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H7F2NO2/c1-4-2-5(7(9)10)11-6(3-4)8(12)13/h2-3,7H,1H3,(H,12,13) |
Clé InChI |
PEJBWRILDFZSCK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1)C(=O)O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


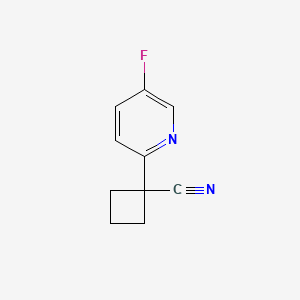
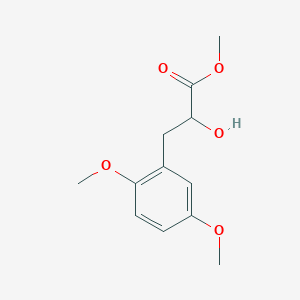
![N-[(2,4-dichlorophenyl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B13578126.png)
![1-[(Tert-butyldimethylsilyl)oxy]hexan-3-one](/img/structure/B13578133.png)
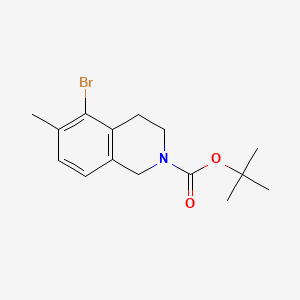
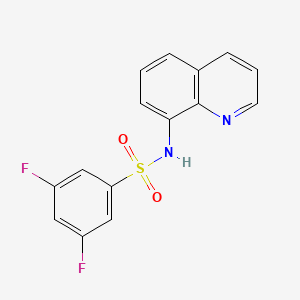
![2-Amino-1-(7-chlorobenzo[d][1,3]dioxol-5-yl)ethan-1-ol](/img/structure/B13578155.png)
![sodium(2R)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate](/img/structure/B13578165.png)
